N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H13F2NO4 and its molecular weight is 321.28. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
In the realm of organic chemistry, compounds related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide serve as intermediates or reactants in complex synthetic pathways. For instance, the study by Wang and Widenhoefer (2004) demonstrates the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing the utility of similar benzamide structures in facilitating novel organic reactions (Xiang Wang and R. Widenhoefer, 2004).
Antibacterial Activity
2,6-Difluorobenzamides, closely related to the compound of interest, have been extensively investigated for their antibacterial properties. A novel family of 1,4-tetrahydronaphthodioxane benzamides, which includes structures akin to this compound, showed sub-micromolar MICs towards Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This underscores the compound's potential in developing new antibacterial agents (V. Straniero et al., 2023).
Material Science
In material science, related benzamide structures are used in the synthesis of novel polymers with specific properties. Butt et al. (2005) synthesized new diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, and polymerized them with various anhydrides to produce polymers with significant solubility and thermal stability. This research illustrates the role of benzamide derivatives in creating advanced materials with potential applications in various industries (M. Butt et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cells .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c17-11-2-1-3-12(18)15(11)16(20)19-6-7-21-10-4-5-13-14(8-10)23-9-22-13/h1-5,8H,6-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMOZVRMEMTMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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